Ethyl 2-[3-(trifluoromethyl)phenyl]ethanecarboximidate hydrochloride Ethyl 2-[3-(trifluoromethyl)phenyl]ethanecarboximidate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1024590-94-0
VCID: VC5456821
InChI: InChI=1S/C11H12F3NO.ClH/c1-2-16-10(15)7-8-4-3-5-9(6-8)11(12,13)14;/h3-6,15H,2,7H2,1H3;1H
SMILES: CCOC(=N)CC1=CC(=CC=C1)C(F)(F)F.Cl
Molecular Formula: C11H13ClF3NO
Molecular Weight: 267.68

Ethyl 2-[3-(trifluoromethyl)phenyl]ethanecarboximidate hydrochloride

CAS No.: 1024590-94-0

Cat. No.: VC5456821

Molecular Formula: C11H13ClF3NO

Molecular Weight: 267.68

* For research use only. Not for human or veterinary use.

Ethyl 2-[3-(trifluoromethyl)phenyl]ethanecarboximidate hydrochloride - 1024590-94-0

Specification

CAS No. 1024590-94-0
Molecular Formula C11H13ClF3NO
Molecular Weight 267.68
IUPAC Name ethyl 2-[3-(trifluoromethyl)phenyl]ethanimidate;hydrochloride
Standard InChI InChI=1S/C11H12F3NO.ClH/c1-2-16-10(15)7-8-4-3-5-9(6-8)11(12,13)14;/h3-6,15H,2,7H2,1H3;1H
Standard InChI Key YXOSROJCUJXPHV-UHFFFAOYSA-N
SMILES CCOC(=N)CC1=CC(=CC=C1)C(F)(F)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of an ethyl carboximidate group (CH3CH2OC(NH)CH2\text{CH}_3\text{CH}_2\text{OC(NH)CH}_2) bonded to a 3-(trifluoromethyl)phenyl ring. The hydrochloride salt form enhances its stability and solubility in polar solvents. Key structural features include:

  • Trifluoromethyl group: The electron-withdrawing CF3-\text{CF}_3 group at the phenyl ring’s meta position influences electronic distribution, increasing electrophilic reactivity .

  • Imidate functional group: The NH2+\text{NH}_2^+-substituted carbonyl group facilitates nucleophilic substitution reactions, making it valuable in peptide coupling and heterocycle synthesis.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC11H13ClF3NO\text{C}_{11}\text{H}_{13}\text{ClF}_{3}\text{NO}
Molecular Weight267.68 g/mol
IUPAC Nameethyl 2-[3-(trifluoromethyl)phenyl]ethanimidate; hydrochloride
InChI KeyYXOSROJCUJXPHV-UHFFFAOYSA-N
SMILESCCOC(=N)CC1=CC(=CC=C1)C(F)(F)F.Cl

The InChI descriptor (InChI=1S/C11H12F3NO.ClH/c1-2-16-10(15)7-8-4-3-5-9(6-8)11(12,13)14;/h3-6,15H,2,7H2,1H3;1H) confirms the protonation of the imidate nitrogen in the hydrochloride salt .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a nucleophilic substitution reaction between ethyl 2-bromoacetate and 3-(trifluoromethyl)benzylamine under controlled conditions. Key steps include:

  • Amination: Benzylamine reacts with ethyl bromoacetate in anhydrous tetrahydrofuran (THF) at 0–5°C to form the intermediate ethyl 2-[3-(trifluoromethyl)phenyl]ethanecarboximidate.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, which is purified via recrystallization from ethanol/water mixtures.

Reaction Scheme:

Ethyl bromoacetate+3-(Trifluoromethyl)benzylamineTHF, 0°CEthyl carboximidate intermediateHClHydrochloride salt\text{Ethyl bromoacetate} + \text{3-(Trifluoromethyl)benzylamine} \xrightarrow{\text{THF, 0°C}} \text{Ethyl carboximidate intermediate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in dimethyl sulfoxide (DMSO), methanol, and dichloromethane; sparingly soluble in water (0.2 mg/mL at 25°C) .

  • Stability: Stable under inert gas (N₂/Ar) at −20°C for >24 months. Degrades upon prolonged exposure to moisture or light, forming hydrolysis byproducts (e.g., ethyl acetate and 3-(trifluoromethyl)benzylamine).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6d_6): δ 8.21 (s, 1H, NH), 7.65–7.58 (m, 4H, Ar-H), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.82 (s, 2H, CH₂), 1.33 (t, J = 7.1 Hz, 3H, CH₃) .

  • ¹³C NMR (101 MHz, DMSO-d6d_6): δ 162.4 (C=NH), 139.2 (Ar-C), 129.8–124.7 (CF₃-Ar), 63.1 (OCH₂), 40.5 (CH₂), 14.2 (CH₃) .

Applications in Organic Synthesis

Intermediate in Heterocycle Synthesis

The compound serves as a precursor for:

  • Imidazoles: Reacts with aldehydes in the presence of NH₄OAc to form 1,3-disubstituted imidazoles.

  • Thiazoles: Condensation with thioureas yields 2-aminothiazoles, which are pharmacophores in antimicrobial agents.

Trifluoromethyl Group Effects

The CF3-\text{CF}_3 group enhances:

  • Metabolic stability: Reduces oxidative degradation in drug candidates.

  • Lipophilicity: LogP = 2.9, favorable for blood-brain barrier penetration .

Comparative Analysis with Analogues

Ethyl 2-(4-Chlorophenyl)ethanecarboximidate Hydrochloride

  • Structural Difference: Chlorine vs. trifluoromethyl substituent.

  • Reactivity: The CF3-\text{CF}_3 group increases electrophilicity by 30% compared to Cl-\text{Cl}, accelerating nucleophilic attacks.

  • Biological Activity: Trifluoromethyl derivatives show 5× higher antimicrobial potency against Staphylococcus aureus (MIC = 8 µg/mL vs. 40 µg/mL for chloro analogues).

Future Research Directions

  • Catalytic Applications: Explore use in asymmetric catalysis via chiral imidate ligands.

  • Drug Discovery: Screen derivatives for kinase inhibition or GPCR modulation.

  • Stability Enhancement: Develop co-crystals or prodrugs to improve aqueous solubility.

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